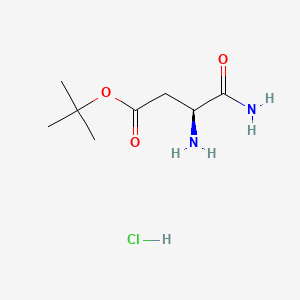
H-Asp(otbu)-NH2 hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“H-Asp(otbu)-NH2 hcl” is an aspartic acid derivative . It is a laboratory product for research use only and not for personal consumption . It is recognized to be beneficial as ergogenic dietary substances .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the SMILES CodeO=C (OC (C) (C)C) [ [email protected]@H] (N)CC (OC)=O.Cl . The molecular weight is 239.70 and the formula is C9H18ClNO4 . Physical And Chemical Properties Analysis
“this compound” is a white powder . It has a molecular weight of 239.70 and a formula of C9H18ClNO4 . It is soluble in DMSO and should be stored at -20°C .Aplicaciones Científicas De Investigación
Cardioprotective Properties
A novel tetrapeptide derivative incorporating a structure similar to H-Asp(otbu)-NH2 HCl demonstrated significant cardioprotective properties. In a study conducted on rats, this derivative effectively decreased serum marker enzyme levels and restored electrocardiographic changes towards normalcy. It also inhibited the toxicity of free radicals by increasing the levels of antioxidants. These findings suggest that such peptides could serve as potent cardioprotective agents with membrane-stabilizing action (Manikandan et al., 2002).
Peptide Synthesis and Modification
In the context of peptide synthesis, the usage of this compound or its derivatives is quite prominent. For instance, a newly developed Fmoc-Asp derivative was employed to minimize the formation of aspartimide-related by-products in peptide synthesis. This approach proved to be efficient in synthesizing hexapeptides incorporating various residues, highlighting the significance of the Asp moiety in minimizing by-product formation and enhancing the stability of peptide structures (Mergler & Dick, 2005).
Catalytic Activity and Asymmetric Reactions
This compound and its analogs have also been investigated for their catalytic properties. For example, H-Pro-Pro-Asp-NH2, a peptide incorporating a similar aspartic structure, was identified as a versatile catalyst for asymmetric aldol reactions. The spatial arrangement of the catalytic groups in this peptide was critical for its efficiency, demonstrating the importance of the precise positioning of functional groups for catalytic activity (Revell & Wennemers, 2008).
Chemical Reactivity and Stability
In another study, the reactivity and stability of various chemical compounds were explored, where derivatives of this compound were used. The study demonstrated the resilience of specific nitride groups towards protonation by weak acids and their susceptibility to ligand loss by protonolysis when exposed to stronger acids. This research underscores the nuanced reactivity of chemical compounds containing nitride groups and highlights the importance of understanding the chemical environment and the supporting ligands for proper manipulation and utilization of these compounds (Keener, Scopelliti & Mazzanti, 2021).
Safety and Hazards
“H-Asp(otbu)-NH2 hcl” is a laboratory product for research use only and not for personal consumption . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition .
Propiedades
IUPAC Name |
tert-butyl (3S)-3,4-diamino-4-oxobutanoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O3.ClH/c1-8(2,3)13-6(11)4-5(9)7(10)12;/h5H,4,9H2,1-3H3,(H2,10,12);1H/t5-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGCQDVMGXZJHTN-JEDNCBNOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C(=O)N)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H](C(=O)N)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20704856 |
Source


|
| Record name | tert-Butyl L-alpha-asparaginate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20704856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
92786-68-0 |
Source


|
| Record name | tert-Butyl L-alpha-asparaginate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20704856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



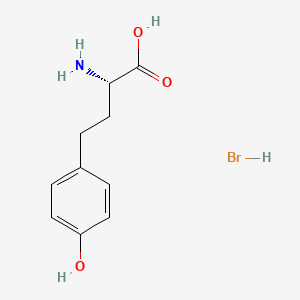
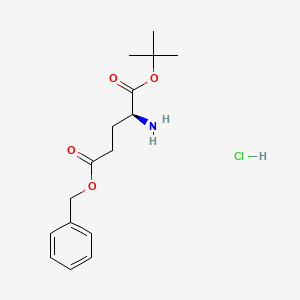


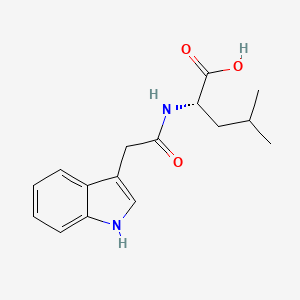

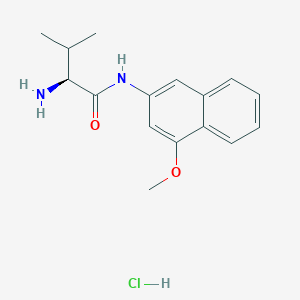

![(2S,3R)-2-amino-3-[(2-methylpropan-2-yl)oxy]-N-(4-nitrophenyl)butanamide](/img/structure/B612994.png)